molecular formula C16H19NO6S B3267115 tert-butyl 2-oxo-4-(tosyloxy)-2,5-dihydro-1H-pyrrole-1-carboxylate CAS No. 443680-33-9

tert-butyl 2-oxo-4-(tosyloxy)-2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B3267115
CAS No.: 443680-33-9
M. Wt: 353.4 g/mol
InChI Key: REGGXEBAABINFR-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-4-(tosyloxy)-2,5-dihydro-1H-pyrrole-1-carboxylate: is a chemical compound with the molecular formula C₁₅H₁₉NO₅S. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen, and is characterized by the presence of a tert-butyl ester group and a tosylate (tosyloxy) group

Synthetic Routes and Reaction Conditions:

  • Flow Microreactor Systems: One method involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is efficient and sustainable, providing a straightforward approach to synthesizing tertiary butyl esters.

  • Conventional Organic Synthesis: Traditional organic synthesis methods can also be employed, involving the reaction of pyrrole derivatives with tert-butyl chloroformate and tosyl chloride under controlled conditions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale flow reactors or batch reactors, where precise control of reaction conditions such as temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Tosylate groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acetic acid.

  • Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Substitution: Amines, alcohols, and various nucleophiles.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or alcohols.

  • Reduction: Alcohols or amines.

  • Substitution: Tosylate derivatives or other substituted pyrroles.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic molecules. Its unique structure makes it a valuable building block in organic synthesis. Biology: It can be used as a probe in biological studies to understand enzyme mechanisms or as a precursor for bioactive molecules. Medicine: Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves the formation of covalent bonds with biological macromolecules or participation in catalytic cycles in chemical reactions.

Comparison with Similar Compounds

  • Tert-butyl 2-oxo-4-(tosyloxy)-2,5-dihydro-1H-pyrrole-1-carboxylate

  • This compound (isomer)

  • This compound (analog)

Uniqueness: This compound is unique due to its specific structural features, such as the presence of both the tert-butyl ester and tosylate groups, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

tert-butyl 3-(4-methylphenyl)sulfonyloxy-5-oxo-2H-pyrrole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO6S/c1-11-5-7-13(8-6-11)24(20,21)23-12-9-14(18)17(10-12)15(19)22-16(2,3)4/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGGXEBAABINFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=O)N(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To tert-butyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (680 mg, 3.41 mmol) in DCM (12 mL) was added DIEA (1.192 mL, 6.83 mmol) and tosyl chloride (651 mg, 3.41 mmol). The reaction mixture was stirred at room temperature for 6 h. The reaction mixture was diluted with DCM and washed with saturated sodium bicarbonate. The organic layer was separated, washed with brine, dried over sodium sulfate, filtered and evaporated. The crude product was purified by flash chromatography (0 to 50% EtOAc/heptane). Pure fractions were combined, evaporated and dried to give desired product as a white solid (0.98 g, 81%). LCMS (m/z): 354.1 (MH+), 0.97 min; 1H NMR (400 MHz, DMSO-d6) δ ppm 7.99 (d, J=8.22 Hz, 2H) 7.54 (d, J=7.83 Hz, 2H) 5.77 (s, 1H) 4.33 (s, 2H) 2.43 (s, 3H) 1.41 (s, 9H).
Quantity
680 mg
Type
reactant
Reaction Step One
Name
Quantity
1.192 mL
Type
reactant
Reaction Step One
Quantity
651 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 2-oxo-4-(tosyloxy)-2,5-dihydro-1H-pyrrole-1-carboxylate
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tert-butyl 2-oxo-4-(tosyloxy)-2,5-dihydro-1H-pyrrole-1-carboxylate
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tert-butyl 2-oxo-4-(tosyloxy)-2,5-dihydro-1H-pyrrole-1-carboxylate
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tert-butyl 2-oxo-4-(tosyloxy)-2,5-dihydro-1H-pyrrole-1-carboxylate
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tert-butyl 2-oxo-4-(tosyloxy)-2,5-dihydro-1H-pyrrole-1-carboxylate
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tert-butyl 2-oxo-4-(tosyloxy)-2,5-dihydro-1H-pyrrole-1-carboxylate

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